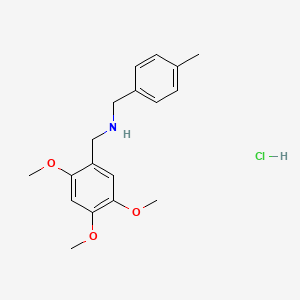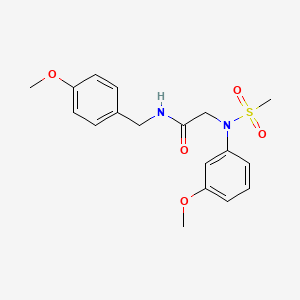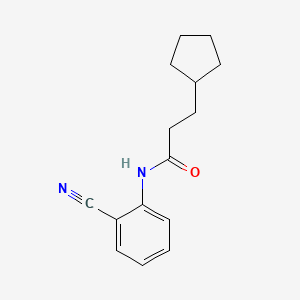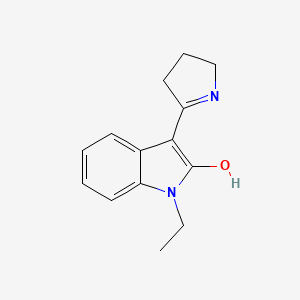![molecular formula C16H21N3O2 B5310709 3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to scavenge reactive oxygen species, which are implicated in various diseases.
Biochemical and Physiological Effects
Studies have shown that 3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has various biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and protect against oxidative stress. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate various signaling pathways. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide include investigating its potential as a therapeutic agent for various diseases, elucidating its mechanism of action, and improving its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesemethoden
The synthesis method of 3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide involves the reaction between 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde and 3,3-dimethylbutan-1-amine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has potential applications in scientific research, particularly in the field of medicine and biochemistry. This compound has been studied for its anti-inflammatory, analgesic, and antioxidant properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-6-5-7-12(8-11)15-18-14(21-19-15)10-17-13(20)9-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEJAFHPRDFXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)


![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)